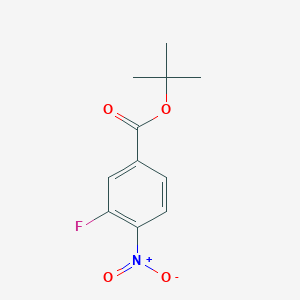

Tert-butyl 3-fluoro-4-nitrobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXHHIIMBWMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440043 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-52-6 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tert-butyl 3-fluoro-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-fluoro-4-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a thorough analytical workflow for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and methodologies.

Introduction: Significance and Application

This compound (Molecular Formula: C₁₁H₁₂FNO₄, Molecular Weight: 241.22 g/mol ) is an aromatic carboxylic acid derivative of significant interest in medicinal chemistry and material science.[1][2] Its structure incorporates three critical functionalities:

-

A nitro group (-NO₂) , which is a strong electron-withdrawing group and a versatile synthetic handle that can be readily reduced to an amine.

-

A fluoro group (-F) , which can modulate the electronic properties and metabolic stability of a target molecule.

-

A tert-butyl ester , which serves as a bulky protecting group for the carboxylic acid, preventing its participation in undesired side reactions. This group can be selectively removed under specific acidic conditions.

This unique combination of features makes this compound a valuable building block for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).[1][3]

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.

Principle and Rationale

The synthesis begins with 3-fluoro-4-nitrobenzoic acid, a commercially available or synthetically accessible starting material.[4][5] The esterification to form the tert-butyl ester is typically challenging via standard Fischer esterification due to the steric hindrance of the tert-butyl group and the propensity for the tert-butyl carbocation to undergo elimination.

A highly effective and widely adopted method utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP). This method proceeds under mild conditions and generally provides high yields. The reaction mechanism involves the formation of a highly reactive mixed anhydride intermediate, which is then readily attacked by the tert-butyl alcohol (generated in situ or present) to form the desired ester.

Experimental Protocol: Esterification via (Boc)₂O/DMAP

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

-

3-Fluoro-4-nitrobenzoic acid (C₇H₄FNO₄, MW: 185.11 g/mol )[5]

-

Di-tert-butyl dicarbonate ((Boc)₂O, C₁₀H₁₈O₅, MW: 218.25 g/mol )

-

4-(Dimethylamino)pyridine (DMAP, C₇H₁₀N₂, MW: 122.17 g/mol )

-

Tert-butanol (t-BuOH, C₄H₁₀O, MW: 74.12 g/mol ) as the solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-nitrobenzoic acid (1.0 equivalent).

-

Dissolution: Add tert-butanol as the solvent (approx. 5-10 mL per gram of carboxylic acid). Stir until the starting material is fully dissolved.

-

Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the tert-butanol.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization and Structural Verification

A combination of spectroscopic and physical methods is essential to confirm the identity, structure, and purity of the synthesized this compound.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the expected data for the target compound.

| Property / Technique | Expected Value / Observation |

| Appearance | White to off-white or light yellow solid[6] |

| Molecular Formula | C₁₁H₁₂FNO₄[1][7] |

| Molecular Weight | 241.22 g/mol [1][2] |

| Monoisotopic Mass | 241.07504 Da[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2-8.4 (m, 2H, Ar-H), δ ~7.8-8.0 (t, 1H, Ar-H), δ 1.60 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~163 (C=O), δ ~155 (d, C-F), δ ~145 (C-NO₂), δ ~135 (CH), δ ~128 (C-COO), δ ~120 (d, CH), δ ~83 (O-C(CH₃)₃), δ ~28 (C(CH₃)₃) |

| IR Spectroscopy (cm⁻¹) | ~2980 (C-H, sp³), ~1725 (C=O, ester), ~1530 & ~1350 (N-O, asymm/symm NO₂), ~1250 (C-O, ester), ~1200 (C-F) |

| Mass Spectrometry (ESI+) | m/z 242.08 [M+H]⁺, 264.06 [M+Na]⁺[7] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to show two distinct regions. The downfield aromatic region should display complex multiplets corresponding to the three protons on the benzene ring. The most prominent feature is the sharp singlet in the upfield region (~1.60 ppm) integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

-

¹³C NMR Spectroscopy: The presence of the tert-butyl group is confirmed by two signals: one around 83 ppm for the quaternary carbon attached to the oxygen and another around 28 ppm for the three equivalent methyl carbons. The ester carbonyl carbon appears significantly downfield (~163 ppm). The aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine exhibiting splitting due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong absorption band around 1725 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode will confirm the molecular weight of the compound. The spectrum should show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [M+H]⁺ (242.08) and potentially a sodium adduct [M+Na]⁺ (264.06).[7]

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the product.

Safety and Handling

-

3-Fluoro-4-nitrobenzoic acid: Causes skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and should be handled in a well-ventilated fume hood.

-

4-(Dimethylamino)pyridine (DMAP): Is toxic and readily absorbed through the skin. Use extreme caution and wear appropriate gloves.

-

All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound from 3-fluoro-4-nitrobenzoic acid using a (Boc)₂O/DMAP-mediated esterification. The comprehensive characterization workflow, employing NMR, IR, and MS techniques, provides a robust system for verifying the structural integrity and purity of this important synthetic intermediate. Adherence to the described protocols and safety precautions will enable researchers to confidently produce and validate this valuable chemical building block for applications in pharmaceutical and materials science research.

References

- MySkinRecipes.

- MySkinRecipes.

- PubChem.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis.

- BLD Pharm. 403-21-4|3-Fluoro-4-nitrobenzoic acid.

- Benchchem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.

- Biosynth. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536.

- PubChemLite.

- PubChem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 4. 403-21-4|3-Fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Tert-butyl 3-fluoro-4-nitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 3-fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Overview

This compound (CAS Registry Number: 157665-52-6) is a substituted aromatic carboxylic acid ester.[2][3][4][5] Its molecular structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a valuable building block in organic synthesis.[1] The presence of these functional groups significantly influences its chemical reactivity and provides characteristic spectroscopic signatures.

Molecular Structure:

Key Properties:

| Property | Value | Source |

| CAS Number | 157665-52-6 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [4][6][7] |

| Molecular Weight | 241.22 g/mol | [4] |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's structure and bonding. The typical workflow for acquiring and interpreting this data is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | m | 2H | Aromatic Protons |

| ~7.8-7.6 | m | 1H | Aromatic Proton |

| 1.6-1.5 | s | 9H | tert-butyl Protons |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Carbonyl Carbon |

| ~155 (d) | C-F |

| ~145 | C-NO₂ |

| ~130-120 | Aromatic Carbons |

| ~83 | Quaternary tert-butyl Carbon |

| ~28 | tert-butyl Methyl Carbons |

Note: Predicted values. The carbon attached to the fluorine will exhibit a coupling (doublet, d).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Employ the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (tert-butyl) |

| ~1730-1715 | C=O stretch | Ester |

| ~1530 & ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1250-1000 | C-O stretch | Ester |

| ~1200-1100 | C-F stretch | Aryl fluoride |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the compound with dry potassium bromide (KBr) powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and offering further structural clues.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 241.0750 | [M]⁺ (Molecular Ion) |

| 185 | [M - C₄H₈]⁺ |

| 168 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The exact mass of the molecular ion is a critical piece of data for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap).

-

Analysis:

-

Full Scan Mode: Acquire a full scan spectrum to determine the molecular weight of the parent compound.

-

MS/MS (Tandem Mass Spectrometry): Select the molecular ion and subject it to fragmentation to obtain information about the compound's structure.

-

-

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions to confirm the molecular formula and deduce structural features.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:157665-52-6 | Chemsrc [chemsrc.com]

- 3. This compound, CasNo.157665-52-6 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]

- 4. tert-Butyl3-fluoro-4-nitrobenzoate , 95+% , 157665-52-6 - CookeChem [cookechem.com]

- 5. 157665-52-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 157665-52-6 this compound [chemsigma.com]

- 7. This compound [157665-52-6] | Chemsigma [chemsigma.com]

The Strategic Intermediate: A Technical Guide to tert-Butyl 3-Fluoro-4-nitrobenzoate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these crucial building blocks, tert-butyl 3-fluoro-4-nitrobenzoate has emerged as a versatile and highly valuable reagent. Its unique constellation of functional groups—a sterically demanding tert-butyl ester, a strongly electron-withdrawing nitro group, and a strategically positioned fluorine atom—offers a powerful handle for intricate molecular engineering, particularly in the synthesis of targeted therapeutics.

This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, physicochemical properties, and key applications. It is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound is a halogenated nitrobenzoate ester with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of approximately 241.22 g/mol .[1][2] The strategic arrangement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2] |

| Molecular Weight | 241.22 g/mol | [1][2] |

| CAS Number | 157665-52-6 | |

| Appearance | Likely a solid at room temperature | |

| Storage | Room temperature, dry, sealed | [2] |

The key to the utility of this compound lies in the interplay of its structural features:

-

The Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom serves as an excellent leaving group in SₙAr reactions. The carbon-fluorine bond, while strong, is readily cleaved upon nucleophilic attack due to the strong activation provided by the adjacent nitro group.

-

The tert-Butyl Ester: This bulky ester group provides steric hindrance, which can influence the regioselectivity of reactions and protect the carboxylic acid functionality from unwanted side reactions under many conditions. Its steric bulk can also impact the rate of nucleophilic substitution reactions.[3]

Synthesis of the Precursor: 3-Fluoro-4-nitrobenzoic Acid

The journey to this compound begins with the synthesis of its precursor, 3-fluoro-4-nitrobenzoic acid. A reliable method for this transformation involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene.

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzoic Acid[4]

Materials:

-

2-Fluoro-4-methyl-1-nitrobenzene

-

Potassium dichromate (K₂Cr₂O₇)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).

-

To this mixture, add 2-fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise.

-

Heat the reaction mixture to 120 °C for 2 hours.

-

Allow the reaction to cool to ambient temperature.

-

Quench the reaction by pouring it over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-fluoro-4-nitrobenzoic acid as a white solid (1.9 g, 83% yield).[4]

Caption: Oxidation of 2-fluoro-4-methyl-1-nitrobenzene.

Synthesis of this compound

The esterification of 3-fluoro-4-nitrobenzoic acid to its tert-butyl ester can be achieved through several methods. A common and effective approach involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Esterification of 3-Fluoro-4-nitrobenzoic Acid

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluoro-4-nitrobenzoic acid in anhydrous dichloromethane, add a catalytic amount of DMAP.

-

To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and DMAP.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: The addition-elimination mechanism of SₙAr.

The bulky tert-butyl ester group can play a significant role in these reactions. Its steric hindrance can influence the approach of the nucleophile, potentially leading to higher regioselectivity in subsequent transformations of the aromatic ring. Furthermore, the ester can be hydrolyzed at a later stage in the synthetic sequence to reveal the carboxylic acid, which can then be used for further functionalization, such as amide bond formation.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a powerful platform for the construction of complex, biologically active molecules. Its unique combination of a sterically demanding ester, an activating nitro group, and a displaceable fluorine atom provides chemists with a versatile tool for the synthesis of a wide range of compounds, particularly in the realm of kinase inhibitor drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this valuable building block into their synthetic strategies.

References

-

This compound. (n.d.). ChemSrc. Retrieved January 13, 2026, from [Link]

-

tert-Butyl 4-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

tert-Butyl 2-Fluoro-4-nitrobenzoate. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. Retrieved January 13, 2026, from [Link]

-

tert-Butyl 4-fluoro-3-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

Sources

Role of the nitro and fluoro groups in "Tert-butyl 3-fluoro-4-nitrobenzoate" reactivity

An In-depth Technical Guide to the Role of Nitro and Fluoro Groups in the Reactivity of Tert-butyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its three key functional groups: a bulky tert-butyl ester, a strongly electron-withdrawing nitro group, and a highly electronegative fluoro group. This guide will provide an in-depth analysis of how the electronic properties of the nitro and fluoro groups govern the reactivity of the benzene ring, with a particular focus on nucleophilic aromatic substitution (SNAr), the most synthetically relevant reaction pathway for this class of compounds.

At the heart of understanding the reactivity of this compound lies the foundational principles of aromatic substitution reactions. While typical benzene derivatives readily undergo electrophilic aromatic substitution (EAS), the presence of potent electron-withdrawing groups, such as the nitro group, deactivates the ring towards electrophilic attack and instead activates it for nucleophilic aromatic substitution (SNAr).[3][4] This shift in reactivity is a cornerstone of modern synthetic strategy, enabling the formation of carbon-heteroatom bonds that are crucial in the construction of biologically active molecules.[5][6]

The Dominating Influence of the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its profound impact on the reactivity of the benzene ring is a result of both inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong inductive pull of electron density away from the benzene ring through the sigma bond. This effect reduces the overall electron density of the aromatic system.

-

Resonance Effect (-M): The nitro group can also withdraw electron density through resonance, delocalizing the pi electrons of the benzene ring onto the oxygen atoms of the nitro group. This mesomeric effect further depletes the electron density of the ring, particularly at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing character renders the aromatic ring in this compound highly electron-deficient and thus "activated" for attack by nucleophiles.[3] Conversely, this electron deficiency deactivates the ring towards attack by electrophiles.

The Dual Nature of the Fluoro Group

The fluoro group (-F) exhibits a more nuanced electronic influence, characterized by a conflict between its inductive and resonance effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi system through resonance. This effect increases the electron density, primarily at the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance donation is significant enough to direct incoming electrophiles to the ortho and para positions.

In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. Furthermore, the fluoride ion is an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized intermediate, not the cleavage of the carbon-halogen bond.[7]

Synergistic Reactivity in this compound

The arrangement of the fluoro and nitro groups in this compound results in a powerful synergistic effect that strongly promotes nucleophilic aromatic substitution. The nitro group at the 4-position and the fluoro group at the 3-position are ortho to each other. This specific orientation is crucial for the high reactivity of the molecule in SNAr reactions.

The combined electron-withdrawing effects of both the nitro and fluoro groups make the aromatic ring exceptionally electron-poor and thus highly activated for nucleophilic attack. The primary site of attack will be the carbon bearing the fluoro group, as it is an excellent leaving group in SNAr reactions.

The key to the high reactivity of this substitution pattern is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[3] The negative charge can be delocalized through resonance onto the oxygen atoms of the para-nitro group, significantly stabilizing the intermediate and lowering the activation energy for its formation.[7]

Diagram: Stabilization of the Meisenheimer Complex

Caption: Nucleophilic attack on this compound leads to a resonance-stabilized Meisenheimer complex.

Quantitative Insights from Hammett Constants

The electronic effects of substituents can be quantified using Hammett constants (σ).[8][9] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For the para-nitro group, the Hammett constant (σₚ) is +0.78, indicating a strong electron-withdrawing effect.[10] For a meta-fluoro group, the Hammett constant (σₘ) is +0.34, also indicating an electron-withdrawing effect. The positive values for both substituents underscore their synergistic role in decreasing the electron density of the aromatic ring, thereby increasing its reactivity towards nucleophiles.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Nitro (-NO₂) | para | +0.78 | Strongly Electron-Withdrawing |

| Fluoro (-F) | meta | +0.34 | Moderately Electron-Withdrawing |

Practical Application: A Protocol for Nucleophilic Aromatic Substitution

The high reactivity of this compound makes it an excellent substrate for SNAr reactions. Below is a representative experimental protocol for the substitution of the fluoro group with an amine nucleophile.

Workflow: SNAr of this compound

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Tert-butyl 3-(benzylamino)-4-nitrobenzoate

Materials and Reagents:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

To the stirred suspension, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 3-(benzylamino)-4-nitrobenzoate.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with the expected values. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate provide a preliminary indication of a successful reaction.

Conclusion

The nitro and fluoro groups in this compound play distinct yet synergistic roles in defining its chemical reactivity. The potent electron-withdrawing nature of the nitro group, combined with the high electronegativity and excellent leaving group ability of the fluoro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution. The ortho relationship between these two groups is key to the stabilization of the Meisenheimer intermediate, further accelerating the reaction. This predictable and high reactivity makes this compound a valuable and versatile building block for the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of substituted aniline moieties is a common synthetic strategy.[11][12]

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. tert-Butyl 4-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 10. web.viu.ca [web.viu.ca]

- 11. nbinno.com [nbinno.com]

- 12. ajrconline.org [ajrconline.org]

"Tert-butyl 3-fluoro-4-nitrobenzoate" for beginners in organic synthesis

An In-Depth Technical Guide to tert-Butyl 3-Fluoro-4-nitrobenzoate for Organic Synthesis Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] With the CAS Number 157665-52-6, this molecule offers a unique combination of reactive sites and a sterically demanding protecting group, making it an invaluable tool for researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a tert-butyl ester, a fluorine atom, and a nitro group. This guide provides a comprehensive overview of its synthesis, reactivity, and applications for professionals in drug development and organic synthesis.

The presence of both a nitro and a fluoro group makes it a valuable scaffold for further functionalization in drug discovery.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable against a variety of nucleophiles and reducing agents, yet readily removable under specific acidic conditions.[3] The electron-withdrawing nature of the fluoro and nitro groups activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily converted to an amine, opening extensive possibilities for further molecular elaboration.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 157665-52-6 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available at ≥95% | [1] |

| Storage Conditions | Room temperature, in a dry, sealed container | [1] |

Strategic Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that begins with the synthesis of its precursor, 3-fluoro-4-nitrobenzoic acid. The subsequent esterification requires careful selection of reagents to install the sterically hindered tert-butyl group.

Diagram of the Overall Synthetic Workflow

Caption: Synthetic pathway from the starting material to the final product.

Part 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid

The most common route to 3-fluoro-4-nitrobenzoic acid (CAS: 403-21-4) involves the oxidation of 3-fluoro-4-nitrotoluene.[4] This transformation is a robust and scalable method for generating the required carboxylic acid functionality.

Experimental Protocol: Oxidation of 3-Fluoro-4-nitrotoluene

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, a suspension of potassium permanganate (KMnO₄) (2.5 equivalents) is prepared in water (1 L per 10 g of starting material).[4]

-

Addition of Starting Material: 3-Fluoro-4-nitrotoluene (1 equivalent) is added to the aqueous suspension.[4]

-

Reaction Execution: The mixture is heated to reflux and maintained for approximately 6 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered through Celite to remove the manganese dioxide byproduct. The filtrate is washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid (HCl) until a precipitate forms.[4]

-

Final Purification: The solid precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield 3-fluoro-4-nitrobenzoic acid as a white solid.[4]

Causality Behind Experimental Choices:

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent is required to convert the methyl group to a carboxylic acid. KMnO₄ is effective and relatively inexpensive, making it suitable for this transformation.

-

Aqueous Reflux: The reaction is performed in water at high temperatures to ensure sufficient reactivity of the permanganate and solubility of the intermediate salt.

-

Acidification: The potassium salt of the benzoic acid, formed in situ, is water-soluble. Acidification is necessary to protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

Part 2: tert-Butylation of 3-Fluoro-4-nitrobenzoic Acid

The introduction of the tert-butyl ester is a key step that serves to protect the carboxylic acid. The tert-butyl group's steric bulk prevents it from being easily cleaved by common nucleophiles or under basic conditions, offering orthogonality to many other protecting groups.[5] Deprotection is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl cation.[3][6]

Experimental Protocol: Esterification with Di-tert-butyl dicarbonate (Boc₂O)

-

Reaction Setup: 3-Fluoro-4-nitrobenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) are added to the solution.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Final Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Esterification Mechanism

Caption: Simplified mechanism of DMAP-catalyzed esterification using Boc₂O.

Applications in Advanced Organic Synthesis

The unique arrangement of functional groups in this compound makes it a powerful intermediate for synthesizing high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]

-

Pharmaceuticals: This building block is frequently employed in the synthesis of kinase inhibitors and other biologically active molecules. The fluoro and nitro groups are key handles for constructing complex heterocyclic systems through SNAr and subsequent reduction/cyclization sequences.[7]

-

Agrochemicals: It serves as a precursor for novel pesticides and herbicides, where the fluorinated nitroaromatic core can be essential for biological activity and metabolic stability.[2]

-

Materials Science: The compound can be used in the synthesis of specialized polymers and coatings where its unique electronic properties can be leveraged.[1][8]

The typical synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is highly activated towards displacement by nucleophiles (e.g., amines, alcohols).

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This new amino group can then undergo a wide range of transformations, including amidation, diazotization, or cyclization reactions.

-

Deprotection: In the final stages of the synthesis, the tert-butyl ester is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid, which can be used for further coupling reactions or exist as the final active pharmaceutical ingredient (API).

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[9] Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

The precursor, 3-fluoro-4-nitrobenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] All handling should be performed with appropriate care.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its carefully orchestrated combination of a robust protecting group and tunable reactive sites provides chemists with a reliable and versatile platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. tert-Butyl 4-fluoro-3-nitrobenzoate. [Link]

-

The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Strategic Application of Tert-butyl 3-fluoro-4-nitrobenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-fluoro-4-nitrobenzoate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional molecular architecture, featuring a sterically demanding tert-butyl ester, a directing fluoro group, and a versatile nitro functionality, offers a sophisticated platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the core applications of this reagent, with a specific focus on its instrumental role in the synthesis of indazole-based pharmacophores, which are central to the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of its reactivity, supported by mechanistic insights and validated experimental protocols, this document serves as a comprehensive resource for scientists engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: Unveiling the Synthetic Potential of this compound

The rational design of small-molecule therapeutics frequently hinges on the availability of versatile and strategically functionalized starting materials. This compound (Figure 1) is a prime example of such a reagent, offering a confluence of chemical handles that can be selectively manipulated to achieve intricate molecular designs.[1][2] The presence of both a nitro and a fluoro group makes it highly valuable for further functionalization in drug discovery processes.[3]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions under a variety of conditions, yet it can be selectively removed under acidic conditions. The fluoro and nitro substituents on the aromatic ring are the primary drivers of the molecule's utility. The electron-withdrawing nature of the nitro group activates the adjacent carbon for nucleophilic aromatic substitution (SNAr) of the fluorine atom. Subsequently, the nitro group itself can be readily reduced to an amine, which can then participate in a range of cyclization reactions. This orchestrated reactivity is the cornerstone of its application in heterocyclic synthesis.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds with potential biological activity, such as enzyme inhibitors and other therapeutic agents.[3] Its derivatives are particularly prevalent in the synthesis of indazoles, a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active molecules.

Synthesis of Indazole Scaffolds

Indazoles are bicyclic heterocyclic compounds that are isomers of benzimidazole and are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted indazoles is a key focus in drug discovery, and this compound provides an elegant and efficient entry point to this chemical space.

The synthetic strategy typically involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a nitrogen nucleophile. While a direct reaction with hydrazine might be challenging, a more controlled approach often involves the use of a protected hydrazine or a subsequent cyclization strategy following the reduction of the nitro group.

-

Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the indazole ring system.

A key transformation in the utility of this reagent is the reduction of the nitro group to form tert-butyl 4-amino-3-fluorobenzoate . This intermediate is a valuable precursor for a variety of heterocyclic systems.[4]

A Case Study: Synthesis of PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) inhibitors have garnered significant attention as targeted cancer therapies, particularly for tumors with deficiencies in DNA repair mechanisms. Many potent PARP inhibitors feature an indazole core. The synthesis of these complex molecules can be streamlined by employing this compound as a starting material.

The general synthetic pathway to a key indazole intermediate is outlined below:

Caption: General workflow for indazole synthesis.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the key transformations involving this compound and its derivatives. These protocols are based on established chemical principles and analogous reactions found in the literature.

Synthesis of the Precursor: 3-Fluoro-4-nitrobenzoic acid

The synthesis of the parent carboxylic acid is a prerequisite for obtaining the tert-butyl ester.

Protocol 1: Nitration of 4-fluorobenzoic acid

-

To a cooled (0 °C) solution of 4-fluorobenzoic acid in concentrated sulfuric acid, add potassium nitrate portionwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-fluoro-4-nitrobenzoic acid.

Note: This reaction is analogous to the synthesis of 4-fluoro-3-nitrobenzoic acid and is a standard electrophilic aromatic substitution.

Esterification to Yield this compound

Protocol 2: Tert-butylation of 3-Fluoro-4-nitrobenzoic acid

-

Suspend 3-fluoro-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a carbodiimide coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

-

Add tert-butanol to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with aqueous solutions of mild acid and base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Key Transformation: Reduction of the Nitro Group

Protocol 3: Synthesis of Tert-butyl 4-amino-3-fluorobenzoate

-

Dissolve this compound in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-amino-3-fluorobenzoate, which can often be used in the next step without further purification.

Synthesis of a Substituted Benzoate via SNAr

The fluoro group of the nitrobenzoate can be displaced by various nucleophiles. The following protocol is adapted from a similar reaction with an ethyl ester and demonstrates the principle of this key reaction.[5]

Protocol 4: Nucleophilic Aromatic Substitution with an Amine

-

Dissolve this compound in a dry aprotic solvent (e.g., dichloromethane).

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA).

-

Add the desired amine nucleophile (e.g., tert-butylamine) dropwise to the stirred mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., N2) overnight.

-

Upon completion, wash the reaction mixture with a mild aqueous base (e.g., 10% NaHCO3).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography as needed.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| CAS Number | 157665-52-6 | [3] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, dry, sealed | [1] |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in facilitating complex organic syntheses. Its carefully orchestrated reactivity allows for the efficient construction of highly sought-after heterocyclic scaffolds, particularly indazoles, which are at the heart of numerous modern therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this versatile building block. As the demand for novel, targeted therapies continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase, paving the way for the discovery and development of the next generation of life-saving medicines.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

-

PubChemLite. This compound (C11H12FNO4). [Link]

-

National Center for Biotechnology Information. Ethyl 4-(tert-butylamino)-3-nitrobenzoate. [Link]

-

MedChemExpress (MCE) Life Science Reagents. tert-Butyl 4-amino-3-fluorobenzoate. [Link]

-

MySkinRecipes. Tert-butyl 4-fluoro-3-nitrobenzoate. [Link]

Sources

A Technical Guide to the Safe Handling of Tert-butyl 3-fluoro-4-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety protocols and handling precautions for Tert-butyl 3-fluoro-4-nitrobenzoate (CAS No. 157665-52-6). As a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Section 1: Hazard Identification and Risk Assessment

A complete, peer-reviewed safety data sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be performed by inferring potential hazards from its chemical structure—specifically, the presence of nitroaromatic and organofluorine moieties. Such compounds should be handled as potentially hazardous at all times.

1.1 Inferred Hazard Profile:

-

Nitroaromatic Compounds: This class of chemicals is often associated with toxicity upon ingestion, inhalation, or skin absorption. They can act as skin and eye irritants and may cause sensitization.

-

Organofluorine Compounds: The introduction of fluorine can significantly alter the biological properties of a molecule, sometimes increasing its metabolic stability and potential for bioaccumulation.

-

Physical Form: While specific data is limited, related compounds like methyl 3-fluoro-4-nitrobenzoate exist as a light yellow powder, suggesting the tert-butyl ester is likely a solid at room temperature.[2] This presents a potential inhalation hazard from fine dust particles.

1.2 Primary Routes of Exposure:

-

Inhalation: Inhaling fine dust during weighing or transfer.

-

Dermal Contact: Direct contact with skin, potentially leading to irritation or absorption.

-

Eye Contact: Contact with dust or splashes causing irritation or serious damage.

-

Ingestion: Accidental ingestion via contaminated hands or surfaces.

A prudent approach to safety involves adopting the RAMP principle: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 157665-52-6 | [4] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| Storage Conditions | Room temperature, dry, sealed environment. |[1] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safe chemical handling. This is achieved through a combination of robust engineering controls and appropriate PPE.

2.1 Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[5]

-

Causality: A fume hood is essential to contain and exhaust any fine dust or potential vapors generated during manipulation, preventing inhalation by the operator and contamination of the general laboratory environment. All weighing and transfer operations should be performed within the hood sash at the recommended operating height.

2.2 Personal Protective Equipment (PPE): PPE is the user's last line of defense and must be worn at all times when handling the compound.[5]

Table 2: Personal Protective Equipment (PPE) Requirements

| PPE Component | Minimum Specification | Rationale and Best Practices |

|---|---|---|

| Hand Protection | Nitrile gloves. | Nitrile gloves offer good protection against incidental contact with many organic solids.[6] For prolonged handling or when dissolving the compound, consider double-gloving or using thicker, chemical-resistant gloves. Always wash hands thoroughly after removing gloves.[3] |

| Eye & Face Protection | Safety glasses with side shields. | Required to prevent dust particles from entering the eyes. When there is a risk of splashing (e.g., when working with solutions), chemical splash goggles and a full-face shield must be worn.[6] |

| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination.[5] The lab coat should be fully buttoned. |

| Foot Protection | Closed-toe, non-porous shoes. | Protects feet from spills.[5] |

| Respiratory Protection | Not required if work is performed in a certified fume hood. | If a fume hood is unavailable or non-functional, do not proceed. The use of a respirator requires specialized training and fit-testing. |

Section 3: Protocols for Safe Handling and Storage

A systematic, deliberate approach to handling and storage is critical to prevent accidents.

3.1 Step-by-Step Handling Protocol:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Weighing: Perform all weighing operations inside the fume hood. Use a spatula to carefully transfer the solid to a weigh boat, avoiding actions that could generate airborne dust.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: Tightly seal the source container immediately after use. Clean any residual dust from the spatula and work surface with a damp cloth (dispose of the cloth as hazardous waste).

-

Decontamination: Remove gloves and lab coat before leaving the work area. Wash hands and arms thoroughly with soap and water.[3]

3.2 Storage Requirements:

-

Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[1]

-

Location: Store in a designated, well-ventilated cabinet for chemical reagents. Do not store on open benches or in fume hoods.[3]

-

Compatibility: Store away from strong oxidizing agents and strong bases, as these may cause vigorous or exothermic reactions.

-

Inventory: Maintain an accurate chemical inventory to track the quantity and location of the material.

Section 4: Emergency Response Procedures

Preparation is key to effectively managing an emergency. All personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, fire extinguishers, and spill kits.[7]

4.1 Spill Response: The response to a spill depends on its scale. For any major spill (large quantity, outside of containment, or if you are unsure), evacuate the area and call emergency services immediately.[8][9] The following protocol is for minor spills that can be managed by trained laboratory personnel.

4.2 First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult or they feel unwell, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical.

Section 5: Waste Disposal

All materials contaminated with this compound, including excess reagent, spill cleanup debris, and used PPE, must be treated as hazardous waste.[9][12]

Disposal Protocol:

-

Collect all waste in a clearly labeled, leak-proof container.[9]

-

The label must identify the contents as "Hazardous Waste" and list "this compound" and any other chemical constituents.

-

Store the sealed waste container in a designated satellite accumulation area.

-

Follow all institutional and local regulations for the final disposal of chemical waste.[5] Never dispose of this chemical down the drain.[5]

References

-

Chemsrc. (n.d.). CAS#:19756-72-0 | Benzoic acid, 4-nitro-,1,1-dimethylethyl ester. Retrieved January 13, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:157665-52-6. Retrieved January 13, 2026, from [Link]

-

Unknown. (2018). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved January 13, 2026, from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 13, 2026, from [Link]

-

ChemCERT. (2016). Emergency Chemical Spill Response. Retrieved January 13, 2026, from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved January 13, 2026, from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved January 13, 2026, from [Link]

- Google Patents. (2024). US20240199589A1 - Glp-1r modulating compounds.

-

Institut für Organische Chemie. (n.d.). Safety in a chemistry lab. Retrieved January 13, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). SAFETY. Retrieved January 13, 2026, from [Link]

- Google Patents. (2019). US10208019B2 - GLP-1 receptor agonists and uses thereof.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved January 13, 2026, from [Link]

- Google Patents. (2019). CN110325530A - GLP-1 receptor agonists and uses thereof.

- Google Patents. (2018). WO2018109607A1 - Glp-1 receptor agonists and uses thereof.

-

Justia Patents. (2021). GLP-1 receptor agonists and uses thereof. Retrieved January 13, 2026, from [Link]

- Google Patents. (2024). US20240034725A1 - Glp-1 receptor agonists and uses thereof.

Sources

- 1. This compound [myskinrecipes.com]

- 2. METHYL 3-FLUORO-4-NITROBENZENECARBOXYLATE | 185629-31-6 [chemicalbook.com]

- 3. orgchem.univie.ac.at [orgchem.univie.ac.at]

- 4. This compound | CAS#:157665-52-6 | Chemsrc [chemsrc.com]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. chemcert.com.au [chemcert.com.au]

- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. ut.edu [ut.edu]

A Researcher's Guide to Procuring and Handling High-Purity Tert-butyl 3-fluoro-4-nitrobenzoate

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, verification, and safe handling of high-purity tert-butyl 3-fluoro-4-nitrobenzoate (CAS No. 157665-52-6). As a critical building block in the synthesis of advanced pharmaceutical intermediates, the purity of this reagent is paramount to ensuring downstream reaction success, reproducibility, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a curated list of potential suppliers, outlines a robust workflow for procurement and quality verification, presents detailed protocols for purity analysis, and establishes clear guidelines for safe laboratory practices.

The Imperative of Purity in Pharmaceutical Synthesis

In the intricate process of drug discovery and development, the quality of the starting materials directly dictates the success of the entire endeavor.[1] High-purity reagents are not a luxury but a fundamental necessity, as even trace impurities can have cascading negative effects.[1][2]

-

Ensuring Efficacy and Safety: The purity of a starting material like this compound is paramount because impurities can be carried through multiple synthetic steps, potentially ending up in the final API.[2] These contaminants can alter the pharmacological or toxicological profile of the drug, compromise patient safety, and lead to inconsistent therapeutic effects.[1][3]

-

Reaction Reproducibility: Uncharacterized impurities can interfere with complex chemical reactions, leading to lower yields, unexpected side products, and a lack of reproducibility—a critical factor in both early-stage research and scaled-up manufacturing.

-

Regulatory Compliance: Regulatory bodies such as the FDA and EMA enforce stringent rules for pharmaceutical manufacturing, which includes rigorous control over all raw materials.[2] Adhering to Good Manufacturing Practices (GMP) necessitates the use of well-characterized, high-purity starting materials to minimize the risk of contamination.[2]

The presence of unwanted chemicals, even in minute quantities, can significantly influence the efficacy and safety of pharmaceutical products.[4] Therefore, a rigorous approach to sourcing and verifying the purity of key intermediates is the first line of defense in quality control.

Procurement Strategy: Sourcing High-Purity this compound

This compound is a substituted aromatic compound valued for its specific functional groups—the nitro and fluoro substituents, along with the tert-butyl ester—which make it a versatile intermediate for further chemical modification in drug discovery.[5] The procurement process should be as meticulous as any laboratory experiment, involving careful supplier vetting and incoming material verification.

Below is a diagram outlining a robust procurement and verification workflow for critical reagents.

Caption: A logical workflow for procuring and verifying critical chemical reagents.

Potential Suppliers

The following table lists several suppliers that have been identified as sources for this compound. Researchers should always contact the supplier directly to obtain the latest purity specifications and a lot-specific Certificate of Analysis (CoA).

| Supplier | CAS Number | Typical Purity | Notes |

| Shanghai Scochem Technology | 157665-52-6 | ≥98% | Specializes in fine chemicals and pharmaceutical intermediates for R&D and commercial clients.[2] |

| Arctom | 157665-52-6 | N/A | Offers various reagent sizes and notes larger quantities are available.[6] |

| AiFChem | 157665-52-6 | N/A | Lists the compound with its key identifiers. |

| Chemsigma | 157665-52-6 | N/A | Provides the compound as part of a broader catalog of nitrobenzoate derivatives.[7] |

| Chemsrc | 157665-52-6 | ≥95% | Chemical sourcing platform listing multiple suppliers and purity grades.[1] |

Note: This list is not exhaustive and does not constitute an endorsement. Purity and availability should be confirmed with each vendor.

Synthetic Utility & Application Context

Understanding why this molecule is important provides context for the stringent purity requirements. This compound serves as a key precursor in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. The fluorine and nitro groups are strategically placed to allow for regioselective nucleophilic aromatic substitution (SNAr) reactions, a common strategy in medicinal chemistry.

For instance, published research demonstrates its use in synthesizing LSD1 inhibitors, where the fluoro group is displaced by a nucleophile like N-methylpiperazine.[6] This reaction is foundational for building the core structure of the potential therapeutic agent.

Caption: Simplified synthetic pathway showing the utility of the title compound.

In-House Purity Verification: A Self-Validating System

While a supplier's CoA provides initial data, it is prudent practice in a regulated or research-intensive environment to perform in-house verification. This ensures the material's integrity has not been compromised during transit or storage and confirms it meets the specific requirements of the intended experiment. High-Performance Liquid Chromatography (HPLC) is a powerful and standard technique for assessing the purity of nitroaromatic compounds.[8][9][10]

Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol provides a general framework for the purity analysis of this compound. It is based on standard methods for analyzing nitroaromatics and should be adapted and validated for specific laboratory instrumentation.[10][11]

| Step | Procedure | Rationale & Key Considerations |

| 1. Standard Prep | Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (HPLC grade). This is the stock solution. Further dilute as needed to create a working standard (~0.1 mg/mL). | Ensure the compound is fully dissolved. Sonication may be used if necessary. The standard provides the reference retention time and peak area for purity calculations. |

| 2. Sample Prep | Prepare the sample using the same procedure and concentration as the working standard. | Consistency in solvent and concentration between the standard and sample is crucial for accurate comparison. |